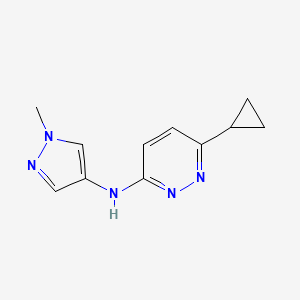

6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” belongs to the class of organic compounds known as benzyl cyanides . It is related to the compound “PF-04254644”, an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The reaction mixture is typically cooled and poured into ice water, and the resulting solid is filtered and recrystallized .Scientific Research Applications

Chemical Synthesis and Molecular Structures

Nucleophilic Ring-Opening Reactions

This compound and related structures are involved in nucleophilic ring-opening reactions. For instance, trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with arylhydrazines produce dihydropyrazoles, demonstrating the compound's role in complex chemical synthesis and its potential utility in creating novel molecular structures (Sathishkannan et al., 2017).

Synthesis of Heterocyclic Compounds

Research indicates that derivatives of this compound are used in synthesizing diverse heterocyclic structures, such as pyrazolo[1,5-a]pyridines and pyridazinones, showcasing its versatility in creating pharmacologically active molecules (Johnston et al., 2008).

Pharmacological Potential

Development of Analgesic Agents

Derivatives of this compound have been investigated for their potential as analgesic agents. The design and synthesis of specific derivatives have shown promising results in in vivo studies using animal models (Aggarwal et al., 2020).

Antimicrobial Activity

Certain derivatives of 6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine have been studied for their antimicrobial activity. These studies focus on the synthesis of novel compounds and their subsequent evaluation against various microbial strains (El-Mariah et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit pathways such as flt3-itd and bcr-abl . These pathways are often associated with certain types of cancers, including leukemia.

Mode of Action

It is suggested that it may inhibit the aforementioned pathways, potentially leading to a decrease in cancer cell proliferation .

Biochemical Pathways

Inhibition of these pathways could lead to decreased cancer cell proliferation .

Result of Action

Based on its suggested targets, it may lead to decreased cancer cell proliferation .

Properties

IUPAC Name |

6-cyclopropyl-N-(1-methylpyrazol-4-yl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-16-7-9(6-12-16)13-11-5-4-10(14-15-11)8-2-3-8/h4-8H,2-3H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMLUWJJUHJNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2978853.png)

![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)

![5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2978855.png)

![5-Fluoro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2978859.png)

![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2978861.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate](/img/structure/B2978865.png)

![4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2978869.png)